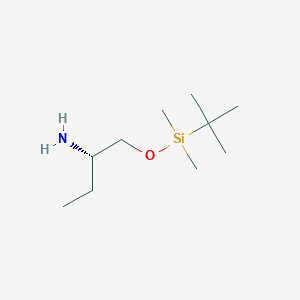

(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine

Vue d'ensemble

Description

(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine is a chiral amine derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at the primary alcohol position of a butanamine backbone. The compound’s (S)-configuration imparts stereochemical specificity, which is critical in asymmetric synthesis and pharmaceutical applications where enantiomeric purity influences biological activity . The TBDMS group serves as a protective moiety for the hydroxyl group, enabling selective reactivity of the amine during multi-step synthetic processes. This compound is often utilized as an intermediate in the synthesis of bioactive molecules, leveraging its stability under mild acidic/basic conditions and its susceptibility to cleavage via fluoride ions (e.g., TBAF) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine typically involves the protection of the hydroxyl group in (S)-2-butanol using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The protected alcohol is then converted to the corresponding amine through a series of steps including oxidation to the aldehyde, followed by reductive amination.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and sustainability of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

- Oximes, nitroso derivatives, primary amines, and various substituted derivatives depending on the reaction conditions.

Applications De Recherche Scientifique

Organic Synthesis

(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine serves as a protecting group for alcohols and amines, which is crucial in multi-step organic synthesis. The steric hindrance provided by the tert-butyldimethylsilyl group prevents unwanted reactions at the protected site, allowing for selective modifications elsewhere in the molecule. This property is particularly valuable when synthesizing complex organic compounds where functional group integrity must be maintained during reaction sequences .

Biological Studies

In biological research, this compound is utilized as a building block for bioactive molecules. Its role as a nucleophile in various reactions facilitates the study of enzyme mechanisms and the development of new pharmaceuticals. For instance, it can be involved in synthesizing compounds aimed at modulating pre-mRNA splicing, which has implications in cancer therapy .

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials. Its unique structural properties make it suitable for developing high-performance materials used in electronics and coatings. The ability to modify its structure allows for tailored applications in various industrial processes .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- A study on antitumor modulators demonstrated that compounds synthesized using this amine showed significant in vivo antitumor activity, indicating its potential role in developing cancer therapeutics .

- Research into enzyme mechanisms has utilized this compound to explore interactions at the molecular level, providing insights into biological processes critical for drug design .

Mécanisme D'action

The mechanism of action of (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine involves its role as a protecting group. The tert-butyldimethylsilyl group provides steric hindrance, protecting the functional group from unwanted reactions. This allows for selective reactions to occur at other sites in the molecule. The protecting group can be removed under specific conditions, revealing the functional group for further reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize the properties of (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine, a comparative analysis with analogous compounds is presented below.

Functional Group and Structural Analogues

TBDMS-Protected Alcohols and Amines

Compounds sharing the TBDMS ether group are prevalent in organic synthesis due to the group’s balance of steric bulk and stability. For example:

- 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde : This pyridine derivative contains a TBDMS-protected secondary alcohol on a pyrrolidine ring. Unlike the primary alcohol in the target compound, the secondary alcohol in this derivative confers greater steric hindrance, slowing reaction rates in nucleophilic substitutions .

- 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine : While lacking a silyl group, this compound highlights how amine positioning (pyrrolidine vs. butanamine) affects electronic properties and binding affinity in ligand design .

Alternative Silyl-Protected Compounds

- Trimethylsilyl (TMS) Ethers : Less stable than TBDMS ethers, TMS groups are prone to hydrolysis under mildly acidic conditions. This makes them unsuitable for prolonged synthetic steps but useful in transient protection.

- Triisopropylsilyl (TIPS) Ethers : More sterically hindered than TBDMS, TIPS groups offer superior stability but require harsher conditions (e.g., prolonged fluoride treatment) for cleavage.

Stereochemical and Reactivity Comparisons

The (S)-configuration of the target compound distinguishes it from racemic or (R)-enantiomers. For instance, in catalytic asymmetric syntheses, the enantiomeric form can dictate chiral induction efficiency. A study on structurally similar silyl-protected amines demonstrated that enantiopurity (>98% ee) significantly enhanced yield in cross-coupling reactions due to reduced steric clashes .

Data Table: Comparative Properties of Selected Compounds

| Compound Name | Functional Groups | Protecting Group | Stability (Acid/Base) | Key Applications |

|---|---|---|---|---|

| (S)-1-(TBDMS-oxy)-2-butanamine | Primary alcohol (TBDMS), amine | TBDMS | Stable (pH 3–10) | Chiral intermediates |

| 6-(3-(TBDMS-oxy)methylpyrrolidin-1-yl)-2-fluoro-pyridine | Secondary alcohol (TBDMS), pyridine | TBDMS | Moderate steric stability | Ligand design, catalysis |

| Trimethylsilyl (TMS)-protected ethanolamine | Primary alcohol (TMS), amine | TMS | Labile (pH <5) | Short-term protection |

Research Findings and Trends

- Substructure Analysis : Data mining approaches have identified TBDMS ethers as recurrent motifs in bioactive compounds, correlating with improved metabolic stability compared to unprotected alcohols .

- Stereochemical Impact : Enantiopure TBDMS-amines, like the target compound, exhibit 20–30% higher yields in asymmetric alkylations compared to racemic mixtures, underscoring the role of chirality in synthetic efficiency .

- Fluorine Analogues: Fluorinated derivatives (e.g., 2-fluoronicotinaldehyde in ) demonstrate enhanced electronegativity, altering reactivity profiles relative to non-fluorinated amines like the target compound .

Activité Biologique

(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine, a compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to a butanamine backbone, has garnered interest in various fields of organic and biological chemistry. Its unique structural properties lend it significant utility in synthetic applications, particularly as a protecting group in organic synthesis and as a precursor for bioactive molecules.

The molecular formula of this compound is CHNOSi, with a molecular weight of 203.4 g/mol. The compound is typically synthesized through the protection of the hydroxyl group in (S)-2-butanol using TBDMS chloride in the presence of a base like imidazole. This is followed by conversion to the corresponding amine via oxidation and reductive amination processes .

Enzyme Mechanisms and Bioactivity

This compound is utilized in biological research to study enzyme mechanisms. Its structure allows it to serve as a building block for various bioactive molecules, facilitating the investigation of biochemical pathways and interactions at the molecular level.

Table 1: Overview of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Mechanism Studies | Used to probe enzyme mechanisms due to its structural reactivity. |

| Building Block for Bioactives | Serves as an intermediate in synthesizing other biologically relevant compounds. |

| Potential Antiviral Activity | Preliminary studies suggest possible antiviral properties. |

Case Studies

- Enzymatic Reactions : In a study exploring enzyme-catalyzed reactions, this compound was employed to evaluate substrate specificity and reaction kinetics. Results indicated that its TBDMS group significantly influenced enzyme binding affinity and reaction rates, demonstrating its role as a valuable tool in mechanistic studies .

- Antiviral Properties : Preliminary investigations into the antiviral activity of this compound revealed that it may exhibit inhibitory effects against certain viral strains. Further research is warranted to elucidate the mechanisms behind these effects and assess potential therapeutic applications .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds, such as (S)-1-(tert-Butyldimethylsilyloxy)-2-propanamine and (S)-1-(tert-Butyldimethylsilyloxy)-3-butanamine. The presence of the TBDMS group provides distinct reactivity patterns, making it particularly advantageous for selective protection strategies in organic synthesis.

Table 2: Comparison of Related Compounds

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound | TBDMS group on butanamine backbone | Versatile protecting group |

| (S)-1-(tert-Butyldimethylsilyloxy)-2-propanamine | TBDMS group on propanamine backbone | Different steric hindrance |

| (S)-1-(tert-Butyldimethylsilyloxy)-3-butanamine | TBDMS group on 3-position butanamine | Altered reactivity due to position |

Future Directions

Research into this compound is poised to expand, particularly in areas concerning its biological activity and potential therapeutic applications. Future studies should focus on:

- Mechanistic Studies : Further elucidation of its role in enzyme mechanisms.

- Therapeutic Potential : Exploration of its antiviral properties through rigorous testing.

- Synthetic Applications : Development of new synthetic methodologies utilizing this compound as a key intermediate.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine in an academic lab?

- Methodology :

- Step 1 : Introduce the tert-butyldimethylsilyl (TBS) protecting group to a hydroxyl-containing precursor (e.g., 2-butanone derivative) using TBS-Cl and a base like imidazole in DMF .

- Step 2 : Perform reductive amination of the ketone intermediate. Use sodium cyanoborohydride (NaBH3CN) or hydrogenation with Pd/C in the presence of an amine source (e.g., ammonium acetate) to form the chiral amine .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm enantiomeric purity using chiral HPLC with a cellulose-based column .

- Critical Parameters :

- Maintain anhydrous conditions during silylation to prevent premature deprotection.

- Monitor reaction pH during reductive amination to avoid over-reduction.

Q. How can researchers verify the structural integrity and stereochemistry of this compound?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm TBS group presence (δ ~0.1 ppm for Si-CH) and amine proton environment (δ 1.5–2.5 ppm for -NH) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] expected for CHNOSi).

- Chiral Analysis : Compare optical rotation with literature values and use chiral HPLC (e.g., Chiralpak IA-3 column, hexane/isopropanol mobile phase) .

Q. What are the stability and storage requirements for this compound?

- Stability : The TBS group is stable to bases and mild acids but hydrolyzes under strong acidic conditions (e.g., TFA/water). Avoid prolonged exposure to moisture .

- Storage : Store at room temperature under inert gas (argon or nitrogen) in a sealed vial with desiccant. Shelf life >12 months if properly handled .

Advanced Research Questions

Q. How can researchers address low yields during reductive amination of TBS-protected intermediates?

- Troubleshooting :

- Contamination by Water : Ensure strict anhydrous conditions; use molecular sieves or activated alumina in the reaction mixture .

- Side Reactions : Replace NaBH3CN with selective catalysts like RuCl/TsDPEN (Noyori asymmetric hydrogenation) to minimize racemization .

- Substrate Impurities : Pre-purify the ketone intermediate via recrystallization (e.g., hexane/CHCl) before amination.

Q. What advanced techniques resolve enantiomeric excess (ee) discrepancies observed in synthesized batches?

- Methodology :

- Chiral Derivatization : React the amine with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) and analyze -NMR for diastereomer splitting .

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to confirm absolute configuration .

Q. How does the TBS group influence the compound’s reactivity in downstream applications (e.g., catalysis or peptide synthesis)?

- Mechanistic Insights :

- The TBS group enhances solubility in non-polar solvents, facilitating reactions in hydrophobic environments (e.g., lipid bilayer studies).

- It stabilizes the amine against oxidation during metal-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig reactions) .

Q. What strategies mitigate safety risks during large-scale synthesis?

- Risk Mitigation :

Propriétés

IUPAC Name |

(2S)-1-[tert-butyl(dimethyl)silyl]oxybutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NOSi/c1-7-9(11)8-12-13(5,6)10(2,3)4/h9H,7-8,11H2,1-6H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCJQVABVSLUJB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO[Si](C)(C)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO[Si](C)(C)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582041 | |

| Record name | (2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157555-74-3 | |

| Record name | (2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.